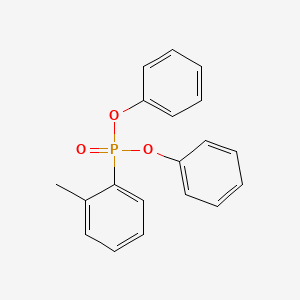
Diphenyl (2-methylphenyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl (2-methylphenyl)phosphonate is an organophosphorus compound characterized by the presence of two phenyl groups and a 2-methylphenyl group attached to a phosphonate moiety. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diphenyl (2-methylphenyl)phosphonate can be synthesized through several methods, including the reaction of diphenylphosphinic chloride with 2-methylphenol in the presence of a base. Another method involves the transesterification of diphenylphosphonate with 2-methylphenol under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale transesterification processes, utilizing catalysts to enhance reaction rates and yields. The use of microwave irradiation has also been explored to achieve efficient synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Diphenyl (2-methylphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates.
Wissenschaftliche Forschungsanwendungen
Diphenyl (2-methylphenyl)phosphonate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Industry: It is utilized in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism by which diphenyl (2-methylphenyl)phosphonate exerts its effects involves its ability to mimic phosphate groups, thereby interacting with enzymes and receptors in biological systems. This interaction can inhibit or modify the activity of these molecular targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- Diphenyl (4-methylphenyl)phosphonate
- Diphenyl H-phosphonate
- Diphenylphosphinic chloride
Comparison: Diphenyl (2-methylphenyl)phosphonate is unique due to the presence of the 2-methylphenyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness influences its reactivity and applications, making it a valuable compound in specific synthetic and biological contexts .
Eigenschaften
CAS-Nummer |
151871-42-0 |
|---|---|
Molekularformel |
C19H17O3P |
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
1-diphenoxyphosphoryl-2-methylbenzene |
InChI |
InChI=1S/C19H17O3P/c1-16-10-8-9-15-19(16)23(20,21-17-11-4-2-5-12-17)22-18-13-6-3-7-14-18/h2-15H,1H3 |
InChI-Schlüssel |
PJOBHRVELMBIRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-[Oxybis(methylene-4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B12545673.png)
![(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12545674.png)
![3-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl)oxy]thiophene](/img/structure/B12545682.png)
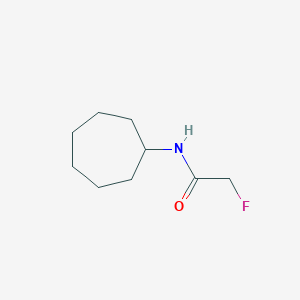
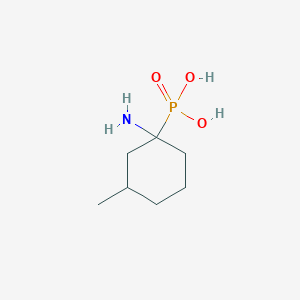
![1-Phenyl-5-[(trimethylstannyl)sulfanyl]-1H-tetrazole](/img/structure/B12545700.png)
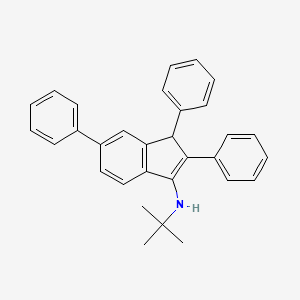
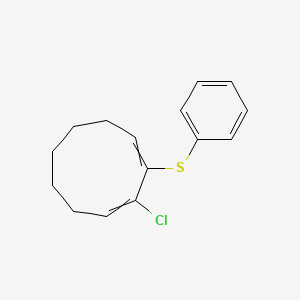
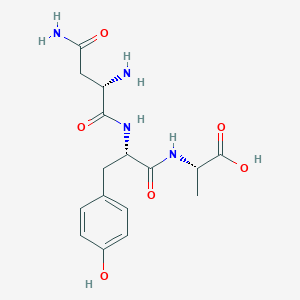
![Furo[3,4-c]pyridin-3(1H)-one, 4-methoxy-1,1-dimethyl-](/img/structure/B12545722.png)
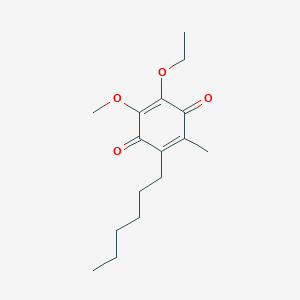
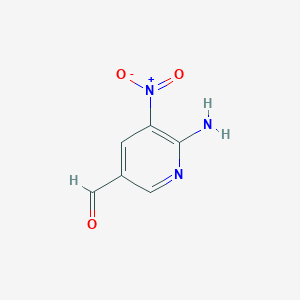
![D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester](/img/structure/B12545748.png)

